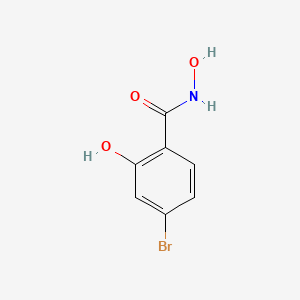

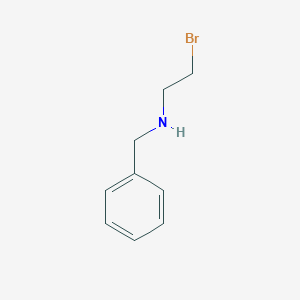

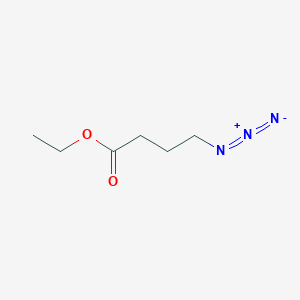

![molecular formula C9H8N2O B1281340 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮 CAS No. 67058-75-7](/img/structure/B1281340.png)

1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in the field of organic chemistry. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized from cyclization of a hydrazide in acetic anhydride at reflux condition . These methods could potentially be adapted for the synthesis of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a novel cathinone derivative was elucidated using these techniques . Additionally, theoretical studies such as density functional theory (DFT) have been used to predict spectral and geometrical data, which showed high correlation with experimental data . These analytical methods would be essential for the molecular structure analysis of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone".

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be inferred from the studies on similar compounds. For instance, the synthesis of various substituted ethanones with antibacterial activity involved cyclization reactions . The reactivity of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" could be explored in the context of its potential to form co-crystals or to participate in polymerization reactions, as seen with other pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as their corrosion inhibition properties, electrochemical behavior, and thermal stability, have been studied. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces . Conducting polymers based on pyrrole derivatives exhibited good thermal stability and electrical conductivity, which was influenced by the substituents on the benzene ring . These properties are relevant for understanding the behavior of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" in various environments and applications.

科学研究应用

分析技术和化合物鉴定

- 在法医毒理学中,已使用气相色谱-质谱、液相色谱与高分辨率质谱联用、核磁共振光谱和 X 射线晶体学等先进分析技术鉴定和表征了类似于 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮的化合物 (Bijlsma 等,2015).

合成和结构分析

- 已使用核磁共振、红外光谱和元素分析合成并对结构类似于 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮的化合物进行了结构表征,为有机化学和材料科学领域做出了贡献 (Sun 等,2007).

生物活性

- 已筛选了某些类似于 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮的衍生物的抗菌和植物生长调节活性,表明在农业和制药领域的潜在应用 (Liu 等,2007).

抗菌活性

- 与 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮在结构上相关的合成化合物显示出显着的抗菌活性,表明其在开发新的抗菌剂中的潜在用途 (Salimon 等,2011).

抗病毒活性

- 已研究了相关衍生物对 HSV1 和 HAV-MBB 的抗病毒活性,强调了其在抗病毒药物开发中的潜力 (Attaby 等,2006).

光物理性质

- 已对具有相似结构的化合物的な光物理性质进行了研究,表明在材料科学和光学领域的潜在应用 (Hussein 等,2019).

氢键分析

- 对类似于 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮的化合物中的氢键模式的研究提供了对分子相互作用和晶体结构的见解,这在晶体学和材料科学中至关重要 (Balderson 等,2007).

金属络合物形成

- 这些化合物已被用于形成金属络合物,研究它们对乙烯反应性的催化行为,这在催化和工业化学中很重要 (Qiu 等,2011).

量子力学建模

- 已对类似于 1-(1H-吡咯并[2,3-c]吡啶-1-基)乙酮的吡咯的氟甲基化衍生物进行量子力学建模,以研究它们的反应性、结构和振动特性,这在理论化学和分子物理学中很重要 (Cataldo 等,2014).

缓蚀研究

- 已合成了一些吡咯衍生物并评估了它们在钢表面的缓蚀效率,表明在防腐保护方面的潜在工业应用 (Louroubi 等,2019).

未来方向

属性

IUPAC Name |

1-pyrrolo[2,3-c]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEAMIDRHICAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

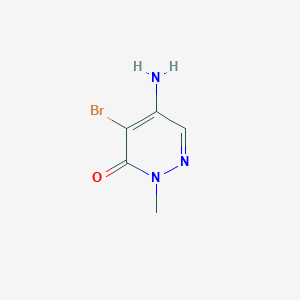

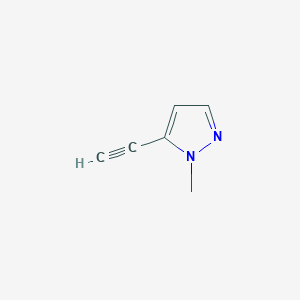

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)